molecular formula C9H11NO2 B102801 2-(3-Methoxyphenyl)acetamide CAS No. 18463-71-3

2-(3-Methoxyphenyl)acetamide

Cat. No.: B102801
CAS No.: 18463-71-3
M. Wt: 165.19 g/mol
InChI Key: HPKKEDGOBIXMHS-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Green Synthesis of Dyes : The compound serves as an important intermediate in the production of azo disperse dyes. A study highlighted its synthesis through hydrogenation using a novel Pd/C catalyst, demonstrating a more environmentally friendly approach to dye production (Zhang, 2008).

  • Inhibitory Activity in Diabetes Research : Derivatives of 2-(3-Methoxyphenyl)acetamide were evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), showing potential in antidiabetic activity (Saxena et al., 2009).

  • Herbicide Metabolism Studies : Research on various chloroacetamide herbicides, which include derivatives of this compound, revealed insights into their metabolism and potential carcinogenic pathways in both human and rat liver microsomes (Coleman et al., 2000).

  • Structural Analysis in Capsaicinoid Research : A study on the crystal structure of a capsaicinoid compound, which includes a this compound derivative, provided insights into its molecular conformation and potential for pain relief applications (Park et al., 1995).

  • Antimicrobial Agent Synthesis : Derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities, showing promising results against various pathogenic microorganisms (Debnath & Ganguly, 2015).

  • Soil Reception and Herbicide Activity : Research into how wheat straw and irrigation affect the reception and activity of herbicides, including derivatives of this compound, provides valuable information for agricultural applications (Banks & Robinson, 1986).

  • Anticonvulsant Activities : Studies on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, which include this compound derivatives, revealed their potential as anticonvulsant agents, providing a new avenue for epilepsy treatment (Camerman et al., 2005).

  • Obesity and Diabetes Drug Development : Research into N-phenyl-(2-aminothiazol-4-yl)acetamides with this compound derivatives showed their effectiveness as β3-adrenergic receptor agonists, indicating potential for treating obesity and type 2 diabetes (Maruyama et al., 2012).

  • Metabolic Pathways in Herbicide Research : Further studies into the metabolism of chloroacetamide herbicides, including those derived from this compound, helped in understanding their metabolic pathways in humans, which is crucial for assessing health risks (Coleman et al., 1999).

  • Antinociceptive Activity Research : Derivatives of this compound were synthesized and evaluated for their antinociceptive activity, showing potential as pain-relieving agents (Doğruer et al., 2000).

Safety and Hazards

Relevant Papers

There are several papers related to “2-(3-Methoxyphenyl)acetamide”. One paper discusses the synthesis and antioxidant properties of a related compound . Another paper presents an experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides with a methoxyphenyl moiety .

Properties

IUPAC Name

2-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKKEDGOBIXMHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379307
Record name 2-(3-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18463-71-3
Record name 2-(3-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Does 2-(3-Methoxyphenyl)acetamide exhibit any biological activity?

A1: While this compound itself did not show significant toxicity against Meloidogyne hapla, Pythium irregulare, and Verticillium dahliae at concentrations up to 1.0 mg/mL [], it is a degradation product of glucolimnanthin. This glucosinolate, found in Meadowfoam (Limnanthes alba) seed meal, breaks down into various compounds, some of which demonstrate interesting biological activities, particularly against soilborne pathogens [].

Q2: What is the role of hydrogen bonding in the crystal structure of this compound?

A2: this compound crystallizes in a pattern similar to other 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides []. The crystal structure is characterized by the formation of ribbons. These ribbons are generated by N-H...O and C-H...O hydrogen bonds linking individual molecules of this compound []. This hydrogen bonding pattern highlights the importance of intermolecular interactions in the solid-state structure of this compound.

Q3: Are there any known structural analogues of this compound with differing biological activities?

A3: Yes, the research highlights that a structurally similar degradation product of glucolimnanthin, 3-methoxybenzyl isothiocyanate, exhibited considerably higher toxicity against Meloidogyne hapla, Pythium irregulare, and Verticillium dahliae compared to this compound []. This difference in activity suggests that modifications to the functional groups attached to the benzene ring can significantly impact the biological properties of these compounds.

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